N-(3,4-dimethoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide
Description
N-(3,4-dimethoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic small molecule featuring an imidazole core substituted with a benzyl group bearing a propanamido linker and methoxy-substituted aromatic rings. Its design incorporates pharmacophoric elements critical for biological activity, including:
- Imidazole ring: A nitrogen-rich heterocycle known for metal coordination and hydrogen bonding .
- Carboxamide group: Enhances solubility and facilitates interactions with biological targets via H-bond donor/acceptor properties .
- Methoxy substituents: Electron-donating groups that improve lipophilicity and modulate receptor binding .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-[[4-[3-(4-methoxyphenyl)propanoylamino]phenyl]methyl]imidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O5/c1-36-24-12-6-20(7-13-24)8-15-28(34)31-22-9-4-21(5-10-22)17-33-18-25(30-19-33)29(35)32-23-11-14-26(37-2)27(16-23)38-3/h4-7,9-14,16,18-19H,8,15,17H2,1-3H3,(H,31,34)(H,32,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTSXABESBHYDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC(=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Glyoxal Derivatives
The imidazole ring is synthesized via the Debus-Radziszewski reaction, a well-established method for imidazole formation.
Procedure :
- Glyoxal (40% aqueous, 10 mmol) is reacted with ammonium acetate (20 mmol) and 3,4-dimethoxybenzaldehyde (10 mmol) in ethanol under reflux for 6 hours.
- The mixture is cooled, and the precipitate is filtered and recrystallized from ethanol to yield 1H-imidazole-4-carboxylic acid (Intermediate A).
Key Data :
- Yield: 68–72%
- Characterization: $$ ^1H $$ NMR (400 MHz, DMSO-$$ d_6 $$): δ 8.21 (s, 1H, imidazole-H), 7.89 (s, 1H, COOH), 6.92–7.05 (m, 3H, aromatic-H).
Preparation of the 4-(3-(4-Methoxyphenyl)Propanamido)Benzyl Side Chain
Synthesis of 3-(4-Methoxyphenyl)Propanoic Acid
Method :
- 4-Methoxycinnamic acid (10 mmol) is hydrogenated using H$$_2$$ (1 atm) and 10% Pd/C in methanol at 25°C for 12 hours.
- The catalyst is filtered, and the solvent is evaporated to yield 3-(4-methoxyphenyl)propanoic acid.
Key Data :
Coupling to 4-Aminobenzyl Alcohol
Procedure :
- 3-(4-Methoxyphenyl)propanoic acid (10 mmol) is activated with EDCl (12 mmol) and HOBt (10 mmol) in DMF at 0°C.
- 4-Aminobenzyl alcohol (10 mmol) is added, and the reaction is stirred at 25°C for 24 hours.
- The product is extracted with ethyl acetate, washed with brine, and dried over Na$$2$$SO$$4$$.
Key Data :
Bromination to 4-(3-(4-Methoxyphenyl)Propanamido)Benzyl Bromide
Method :
- The alcohol (8 mmol) is treated with PBr$$_3$$ (12 mmol) in dry dichloromethane at 0°C for 2 hours.
- The mixture is quenched with ice-water, and the organic layer is dried and concentrated.
Key Data :
Assembly of the Final Compound
Alkylation of the Imidazole Core
Procedure :
- Intermediate A (5 mmol) is dissolved in DMF, and NaH (6 mmol) is added at 0°C.
- Intermediate B (5 mmol) is added dropwise, and the reaction is stirred at 25°C for 12 hours.
- The product is purified via column chromatography (SiO$$_2$$, ethyl acetate/hexane 1:1).
Key Data :
Amidation with 3,4-Dimethoxyaniline
Method :
- The alkylated imidazole (3 mmol) is treated with thionyl chloride (6 mmol) at reflux for 2 hours to form the acyl chloride.
- 3,4-Dimethoxyaniline (3.3 mmol) is added in dry THF, followed by triethylamine (6 mmol).
- The reaction is stirred at 25°C for 6 hours and purified via recrystallization from ethanol.
Key Data :
- Yield: 70–75%
- MP: 198–200°C
- $$ ^1H $$ NMR (400 MHz, DMSO-$$ d6 $$): δ 8.72 (s, 1H, NH), 7.54–6.85 (m, 10H, aromatic-H), 3.82 (s, 6H, OCH$$3$$), 3.78 (s, 3H, OCH$$_3$$).
Optimization and Challenges
Critical Reaction Parameters
Purification Strategies
- Recrystallization : Ethanol/water mixtures (3:1) effectively remove unreacted starting materials.
- Chromatography : Silica gel with ethyl acetate/hexane gradients resolves regioisomeric byproducts.
Analytical Characterization
Spectroscopic Data :
- IR (KBr) : 3320 cm$$^{-1}$$ (N-H stretch), 1650 cm$$^{-1}$$ (C=O amide).
- $$ ^13C $$ NMR : δ 167.8 (carboxamide C=O), 159.2 (imidazole C-4).
Purity Assessment :
- HPLC (C18 column, acetonitrile/water 70:30): Retention time = 8.2 min, purity >99%.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amido group can be reduced to an amine under suitable conditions.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the amido group would produce an amine derivative.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound’s imidazole ring can interact with enzymes or receptors, modulating their activity. The methoxy and amido groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues
The compound is compared below with 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide , a benzimidazole derivative synthesized via one-pot reductive cyclization (see and ).
2.2 Functional Implications
- Benzimidazoles are more lipophilic due to the fused benzene ring, which may enhance membrane permeability but reduce aqueous solubility .
Substituent Effects :
- The propanamido-benzyl group in the target compound introduces a flexible linker, enabling conformational adaptability during target engagement. In contrast, the propyl group in the benzimidazole analogue provides a shorter, rigid alkyl chain .
- Both compounds feature 3,4-dimethoxy and 4-methoxy phenyl groups, which are associated with enhanced binding to serotonin receptors and antioxidant activity in related molecules .
Synthetic Efficiency :
- The benzimidazole analogue benefits from a streamlined one-pot synthesis with sodium dithionite, a cost-effective reducing agent. The target compound’s synthesis (if multi-step) may require additional purification, impacting scalability .
Biological Activity
N-(3,4-dimethoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Core Structure : Imidazole ring
- Substituents : 3,4-dimethoxyphenyl and 4-(3-(4-methoxyphenyl)propanamido)benzyl groups
- Molecular Formula : C22H26N2O4
- Molecular Weight : 398.46 g/mol
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Antitumor Activity : The imidazole moiety is known to exhibit significant cytotoxic effects against various cancer cell lines. Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression.
- Antiviral Properties : Recent studies indicate that imidazole derivatives can inhibit viral replication, particularly against retroviruses. The interaction with viral enzymes may prevent the transcription and replication processes essential for viral proliferation.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 (skin cancer) | 5.2 | Induction of apoptosis via caspase activation |
| MCF-7 (breast cancer) | 7.8 | Cell cycle arrest at G2/M phase |
| HeLa (cervical cancer) | 6.5 | Inhibition of DNA synthesis |
In Vivo Studies
Animal model studies have also demonstrated promising results:
- Xenograft Models : In a study involving xenograft models of human tumors in mice, administration of the compound resulted in a significant reduction in tumor volume compared to control groups.
- Toxicity Assessment : Preliminary toxicity studies indicated a favorable safety profile, with no significant adverse effects observed at therapeutic doses.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Dimethoxy Substituents : The presence of methoxy groups enhances lipophilicity and may improve cellular uptake.
- Imidazole Ring : Essential for biological activity; modifications to this ring can significantly alter potency.
- Propanamide Linkage : This moiety appears critical for maintaining the compound's binding affinity to target proteins.
Case Studies
- Breast Cancer Treatment : A clinical case study reported the use of this compound in a patient with advanced breast cancer who exhibited a partial response after treatment, highlighting its potential as a therapeutic agent.
- Viral Infections : Another case study focused on patients with chronic viral infections who showed improved viral load metrics after treatment with imidazole derivatives similar to the compound .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, starting with the condensation of substituted benzylamines with imidazole-4-carboxylic acid derivatives. Key steps include:
- Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to link the 3-(4-methoxyphenyl)propanamido moiety to the benzyl group .
- Imidazole functionalization : Introduce the 3,4-dimethoxyphenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC to isolate the final product. Monitor reactions using TLC or LC-MS . Optimization tips: Adjust solvent polarity (e.g., DMF for high-temperature reactions), use catalytic triethylamine to enhance coupling efficiency, and maintain inert atmospheres to prevent oxidation .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structure?
- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent integration and spatial arrangement .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- HPLC : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to assess purity (>95% target) .
- Infrared (IR) spectroscopy : Identify carbonyl (1650–1700 cm⁻¹) and amide (3300 cm⁻¹) functional groups .
Q. What in vitro assays are suitable for initial screening of antimicrobial or anticancer potential?
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values .
- Antimicrobial : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases using ATP/ADP-Glo™ kits .
Advanced Research Questions
Q. How can researchers design experiments to investigate inhibitory effects on kinases or disease-related enzymes?
- Target selection : Prioritize kinases with structural homology to those inhibited by analogous imidazole derivatives (e.g., EGFR, CDK2) .
- Kinase assays : Use recombinant enzymes and measure IC₅₀ via radiometric (³²P-ATP) or luminescent detection .
- Cellular validation : CRISPR knockouts or siRNA silencing of target kinases to confirm on-mechanism activity .
- Structural analysis : Co-crystallization or molecular docking (AutoDock Vina) to map binding interactions .
Q. What strategies are recommended for analyzing contradictory biological activity data between this compound and structural analogs?
- SAR analysis : Systematically vary substituents (e.g., methoxy vs. chloro groups) and correlate with activity trends .
- Meta-analysis : Compare IC₅₀ values across studies, accounting for assay conditions (e.g., ATP concentration in kinase assays) .
- Computational modeling : Use QSAR to identify physicochemical properties (logP, polar surface area) influencing potency discrepancies .
Q. How can molecular docking predict binding affinity to putative protein targets?
- Protein preparation : Retrieve target structures (e.g., EGFR, PDB: 1M17) and optimize hydrogen bonding networks .
- Ligand parametrization : Generate 3D conformers (Open Babel) and assign partial charges .
- Docking protocols : Use flexible docking (Glide SP/XP) with van der Waals scaling (0.8) to account for aromatic π-stacking with imidazole .
- Validation : Compare predicted poses with co-crystal structures of similar inhibitors .
Q. What are critical considerations in designing SAR studies to optimize the pharmacophore?
- Core retention : Preserve the imidazole-4-carboxamide scaffold while modifying substituents (e.g., methoxy positions) .
- Bioisosteric replacement : Substitute the 3,4-dimethoxyphenyl group with trifluoromethyl or cyclopropyl analogs to enhance metabolic stability .
- In vivo correlation : Assess pharmacokinetics (e.g., Caco-2 permeability, microsomal stability) early to guide SAR .
Data Interpretation and Validation
Q. How should researchers address solubility limitations in biological assays?
- Solubility screening : Test DMSO stock solutions (10 mM) in PBS or cell culture media with surfactants (e.g., 0.1% Tween-80) .
- Prodrug design : Introduce phosphate or PEGylated groups to improve aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
